molecular formula C21H22N6O5 B446211 N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide

N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide

Cat. No.: B446211
M. Wt: 438.4g/mol
InChI Key: ZGJQAFGKRWHFHL-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide is a complex organic compound that features a pyrazole ring, a furoyl group, and a hydrazonoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide typically involves multiple steps, starting from commercially available reagentsCommon reagents used in these steps include hydrazines, aldehydes, and nitrating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide is unique due to its combination of a pyrazole ring, a furoyl group, and a hydrazonoyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H22N6O5

Molecular Weight

438.4g/mol

IUPAC Name

N-[(Z)-1-[3-(2-methylpropanoylamino)phenyl]ethylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H22N6O5/c1-13(2)20(28)23-16-6-4-5-15(9-16)14(3)24-25-21(29)19-8-7-18(32-19)12-26-11-17(10-22-26)27(30)31/h4-11,13H,12H2,1-3H3,(H,23,28)(H,25,29)/b24-14-

InChI Key

ZGJQAFGKRWHFHL-OYKKKHCWSA-N

Isomeric SMILES

CC(C)C(=O)NC1=CC=CC(=C1)/C(=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])/C

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C

Origin of Product

United States

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